molecular formula C16H17N3 B1252158 2-(4-Butan-2-ylanilino)-3-pyridinecarbonitrile

2-(4-Butan-2-ylanilino)-3-pyridinecarbonitrile

Cat. No. B1252158
M. Wt: 251.33 g/mol
InChI Key: BVFMRMYKLFNXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-butan-2-ylanilino)-3-pyridinecarbonitrile is an alkylbenzene.

Scientific Research Applications

Fluorescence Properties and Antibacterial Activity

Research has explored various derivatives of 3-pyridinecarbonitriles, demonstrating their fluorescence properties and antibacterial activity. N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters and their analogues, similar in structure to 2-(4-Butan-2-ylanilino)-3-pyridinecarbonitrile, were synthesized and evaluated for their fluorescence characteristics. Some of these compounds exhibited significant antibacterial activity against various strains, highlighting their potential in medical and biological applications (Girgis, Kalmouch, & Hosni, 2004).

Application in Organic Light Emitting Devices (OLEDs)

3-Pyridinecarbonitrile derivatives, closely related to the chemical , have been utilized as thermally activated delayed fluorescent (TADF) emitters in OLEDs. These derivatives, including isonicotinonitrile and others, demonstrate high efficiency and low-drive-voltage characteristics, making them suitable for sky blue-to-green light emission in OLED applications. The modification of the molecular structure, such as the introduction of electron-donor moieties, enhances the overlapping of molecular orbitals and strengthens intramolecular charge transfer interactions, contributing to their efficiency as TADF emitters (Masuda et al., 2019).

Catalytic and Chemical Reactions

Compounds structurally similar to 2-(4-Butan-2-ylanilino)-3-pyridinecarbonitrile have been investigated for their catalytic functions, such as the catalysis of the hydration of 2-pyridinecarbonitrile by various transition metal complexes. The specific transition metal species and pH conditions play a crucial role in the catalytic activity, influencing the outcome of the hydration reactions (Watanabe, Komiya, & Suzuki, 1973).

Corrosion Inhibition

Studies have also focused on the use of 2-pyridinecarbonitrile derivatives as corrosion inhibitors. For instance, the effects of these compounds on mild steel corrosion in hydrochloric acid were studied, revealing that they can significantly mitigate corrosion through their adsorption on the metal surface. This property is valuable in industrial applications where corrosion resistance is crucial (Yıldız, Döner, Doğan, & Dehri, 2014).

Photoinitiated Reactions

2-Pyridinecarbonitrile derivatives participate in various photoinitiated reactions, leading to the formation of new compounds with potentially useful properties. These reactions, including substitution and addition reactions, are significant in synthetic chemistry for creating novel molecules with tailored functionalities (Caronna, Morrocchi, & Vittimberga, 1980).

properties

Product Name

2-(4-Butan-2-ylanilino)-3-pyridinecarbonitrile

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

2-(4-butan-2-ylanilino)pyridine-3-carbonitrile

InChI

InChI=1S/C16H17N3/c1-3-12(2)13-6-8-15(9-7-13)19-16-14(11-17)5-4-10-18-16/h4-10,12H,3H2,1-2H3,(H,18,19)

InChI Key

BVFMRMYKLFNXLT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC2=C(C=CC=N2)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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